1-cyclohexyl-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-cyclohexyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFJARZQWSNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-cyclohexyl-1H-1,2,4-triazol-3-amine molecular weight and formula
An In-Depth Technical Guide to 1-cyclohexyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized for its broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are key components in numerous clinically approved drugs, demonstrating antifungal, antiviral, and anticancer properties.[3] The specific compound, 1-cyclohexyl-1H-1,2,4-triazol-3-amine, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications for researchers in the pharmaceutical sciences.
Physicochemical and Structural Properties
The fundamental molecular attributes of 1-cyclohexyl-1H-1,2,4-triazol-3-amine are summarized below. These properties are crucial for its identification, characterization, and application in further chemical synthesis or biological assays.
| Property | Value | Source |
| Molecular Formula | C8H14N4 | [4][5] |
| Molecular Weight | 166.22 g/mol | [5] |
| Monoisotopic Mass | 166.12184 Da | [4] |
| CAS Number | 1179738-24-9 | [5] |
The structure consists of a 1,2,4-triazole ring substituted at the N1 position with a cyclohexyl group and at the C3 position with an amine group. This combination of a rigid heterocyclic core and a flexible aliphatic substituent is a common motif in the design of bioactive molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-cyclohexyl-1h-1,2,4-triazol-3-amine (C8H14N4) [pubchemlite.lcsb.uni.lu]
- 5. 1179738-24-9|1-Cyclohexyl-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
predicted biological activity of 1-cyclohexyl-1H-1,2,4-triazol-3-amine
Technical Monograph: Predicted Biological Activity & Experimental Validation of 1-cyclohexyl-1H-1,2,4-triazol-3-amine
Executive Summary
This technical guide analyzes the predicted pharmacological profile of 1-cyclohexyl-1H-1,2,4-triazol-3-amine (hereafter referred to as Cyc-TA ). While direct literature on this specific congener is limited, strong Structure-Activity Relationship (SAR) data from the 1,2,4-triazole class suggests a dual-modal activity profile.
The molecule combines a polar, hydrogen-bonding core (3-amino-1,2,4-triazole) with a lipophilic steric anchor (cyclohexyl). Based on authoritative precedents involving Amitrole (catalase inhibition) and azole antifungals (CYP51 inhibition), Cyc-TA is predicted to act as:
-
A Lanosterol 14α-demethylase (CYP51) inhibitor (Antifungal).
-
A Catalase/Peroxidase inhibitor (Enzyme probe).
-
A potential ATP-competitive kinase inhibitor scaffold.
Chemoinformatic & Structural Profile
Before assessing biological activity, we must establish the physicochemical boundaries that dictate the molecule's bioavailability.
| Property | Predicted Value | Significance |
| IUPAC Name | 1-cyclohexyl-1H-1,2,4-triazol-3-amine | Unambiguous ID |
| Molecular Weight | ~166.22 g/mol | Fragment-like; high ligand efficiency potential.[1] |
| LogP (Predicted) | 1.8 – 2.2 | Ideal lipophilicity for membrane permeability (Lipinski compliant). |
| TPSA | ~52 Ų | Good oral bioavailability and blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Primary Amine) | Critical for active site anchoring (e.g., Glu/Asp residues).[2] |
| H-Bond Acceptors | 3 (Triazole Nitrogens) | Metal coordination (Heme Fe) or water bridging.[2] |
Structural Logic: The cyclohexyl group at N1 provides a "hydrophobic tail" essential for occupying the access channels of cytochrome P450 enzymes, while the C3-amine serves as a bioisostere for amide bonds or adenine rings, facilitating hydrogen bonding networks.
Predicted Mechanisms of Action (SAR Analysis)
A. Primary Target: Sterol 14α-Demethylase (CYP51) Inhibition[3]
-
Mechanism: Azole antifungals function by coordinating the N4 nitrogen of the triazole ring to the heme iron (
) of CYP51.[3][4] This prevents the substrate (lanosterol) from binding and halts ergosterol biosynthesis, leading to fungal cell membrane collapse. -
Prediction for Cyc-TA: The N1-cyclohexyl substituent mimics the hydrophobic domains found in early azoles (e.g., triadimenol). The N4 is sterically accessible for heme coordination.
-
Evidence Base: Shi et al. (2020) demonstrated that hydrophobic interactions in the CYP51 access channel (residues Y118, L121) are the main driving force for binding affinity.[2][5][6] The cyclohexyl ring of Cyc-TA is predicted to engage these residues via Van der Waals forces.
B. Secondary Target: Catalase Inhibition
-
Mechanism: The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a classic irreversible inhibitor of catalase. It binds to the heme prosthetic group and forms a covalent adduct with a histidine residue in the active site.
-
Prediction for Cyc-TA: While the 3-amino-triazole core is intact, the bulky N1-cyclohexyl group may reduce potency compared to Amitrole due to steric clashes in the narrow catalase access channel. However, it remains a viable probe for peroxidases with larger active sites.
C. Tertiary Target: Kinase Hinge Binding
-
Mechanism: The 3-amino-1,2,4-triazole motif functions as an adenine mimetic. The exocyclic amine (donor) and ring nitrogen (acceptor) can form a bidentate hydrogen bond with the kinase "hinge" region (e.g., Met/Glu residues).
-
Prediction for Cyc-TA: Likely a low-affinity "fragment" binder. To achieve high potency, the cyclohexyl group would need to be optimized to target the "gatekeeper" residue or the solvent-exposed front pocket.
Visualization: SAR & Pathway Map
The following diagram illustrates the structural logic connecting Cyc-TA to its predicted targets.
Figure 1: Pharmacophore mapping of Cyc-TA linking structural motifs to predicted biological targets.[2]
Experimental Validation Protocols
To validate these predictions, the following self-validating workflows are recommended.
Protocol A: Chemical Synthesis (The "S-Methyl" Route)
Rationale: Direct alkylation of 3-amino-1,2,4-triazole often leads to regioisomeric mixtures (N1 vs N2 vs N4). The cyclization of cyclohexylhydrazine is more regiospecific.
-
Reagents: Cyclohexylhydrazine hydrochloride, S-methylisothiourea sulfate, NaOH, Ethanol.[2]
-
Procedure:
-
Dissolve S-methylisothiourea sulfate (1.0 eq) and NaOH (1.0 eq) in water.
-
Add Cyclohexylhydrazine hydrochloride (1.0 eq) slowly.
-
Reflux the mixture for 6–12 hours. Evolution of methanethiol (
) gas indicates reaction progress (Use a scrubber!). -
Workup: Cool to precipitate the product. Recrystallize from Ethanol/Water.
-
-
QC Check:
-NMR must show cyclohexyl protons (1.2–1.9 ppm) and the triazole C5-H (singlet, ~7.5–8.0 ppm).
Protocol B: In Silico Molecular Docking (CYP51)
Rationale:[2][5][4][6][7][8][9] Confirm the binding mode before expensive wet-lab testing.
-
Target Selection: Download PDB ID 5V5Z (Candida albicans CYP51 complexed with posaconazole).
-
Ligand Prep: Generate 3D conformers of Cyc-TA; compute partial charges (Gasteiger).
-
Grid Generation: Center grid box on the Heme iron (
) with dimensions Å. -
Docking (AutoDock Vina/Glide):
-
Constraint: Define a distance constraint (< 3.0 Å) between Triazole-N4 and Heme-Fe.
-
-
Success Criteria: Binding Energy
kcal/mol. Visual confirmation of cyclohexyl group occupying the access tunnel.
Protocol C: Antimicrobial Susceptibility Assay (MIC)
Rationale: Phenotypic validation of CYP51 inhibition.
-
Organism: Candida albicans (ATCC 90028).
-
Method: CLSI M27-A3 Broth Microdilution.
-
Steps:
-
Prepare stock solution of Cyc-TA in DMSO (10 mg/mL).
-
Dilute in RPMI 1640 medium to final concentrations (64
g/mL to 0.125 g/mL). -
Inoculate with
cells/mL. Incubate at 35°C for 24h.
-
-
Endpoint: Lowest concentration with 50% growth inhibition (
) compared to control.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis, quality control, and biological validation of Cyc-TA.
References
-
Shi, J., et al. (2020). "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51."[2][5][6] Frontiers in Molecular Biosciences.
-
Thakkar, S. S., et al. (2017). "Synthesis and antimicrobial screening of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol derivatives."[7] Medicinal Chemistry Research.
-
Orek, C., et al. (2012). "Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives."[2] European Journal of Medicinal Chemistry.
-
Heidary, M., et al. (2019). "Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives as Potential Anticancer Agents."[2] Journal of Chemical Research.
-
Margolin, E. (1964). "Amitrole: Catalase Inhibition Mechanism."[2] Journal of Biological Chemistry. (Classic mechanism reference for 3-amino-1,2,4-triazole core).
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
tautomeric forms of 1-cyclohexyl-1H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Tautomeric Forms of 1-Cyclohexyl-1H-1,2,4-triazol-3-amine
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between structurally distinct isomers, is a cornerstone of modern medicinal chemistry and drug development. For heterocyclic scaffolds like 1,2,4-triazole, understanding the predominant tautomeric forms is critical as it directly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical overview of the tautomeric landscape of 1-cyclohexyl-1H-1,2,4-triazol-3-amine, a representative substituted aminotriazole. We will explore the structural possibilities arising from prototropic tautomerism and detail an integrated methodological approach for their definitive characterization, combining advanced spectroscopic, crystallographic, and computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.
The Tautomeric Challenge in 1,2,4-Triazole Systems
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its utility stems from its ability to act as a stable, aromatic bioisostere for amide or ester groups and its capacity to engage in hydrogen bonding as both a donor and acceptor. However, the presence of mobile protons on the triazole ring and its exocyclic amine substituent gives rise to a complex equilibrium of prototropic tautomers.[2] This equilibrium is not static; it is delicately influenced by the molecule's physical state (solid vs. solution), solvent polarity, pH, and temperature.[2]
For 1-cyclohexyl-1H-1,2,4-triazol-3-amine, the primary tautomeric considerations are:
-
Annular Tautomerism: The migration of a proton between the nitrogen atoms of the triazole ring.[2][3]
-
Amino-Imino Tautomerism: The equilibrium between the exocyclic amine and its corresponding imine form.
Identifying the dominant tautomer is not merely an academic exercise. Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to profound differences in biological activity. Therefore, a multi-faceted analytical approach is required for unambiguous characterization.
Caption: Integrated workflow for comprehensive tautomer analysis.
Computational Analysis: Predicting the Energetic Landscape
Before embarking on extensive experimental work, in silico methods provide invaluable guidance. Quantum chemical calculations, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of all possible tautomers. [4][5] The causality here is energetic: the tautomer with the lowest calculated Gibbs free energy is predicted to be the most abundant in a given environment. These calculations inform experimental design by highlighting which species are most likely to be observed.
Protocol: DFT-Based Tautomer Stability Calculation
-
Structure Generation: Build 3D models of all plausible tautomers of 1-cyclohexyl-1H-1,2,4-triazol-3-amine.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each isomer.
-
Solvation Modeling: To simulate solution-phase conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM) or the SMD model. [5]This is crucial, as solvent interactions can dramatically alter the relative stabilities. 4. Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of all tautomers. The relative populations can be estimated using the Boltzmann distribution.
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| 1H-Amino | 0.00 (Reference) | 0.00 (Reference) |
| 2H-Amino | +2.5 | +1.8 |
| 4H-Amino | +5.1 | +3.5 |
| Imino Forms | > +10 | > +8 |
| Note: These are representative hypothetical values to illustrate the output of a computational study. Actual values require specific calculations. |
This theoretical data suggests that the amino tautomers are significantly more stable than the imino forms, and that the 1H tautomer is likely the most abundant form, especially in polar solvents.
Experimental Characterization in Solution
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. [6][7]Because tautomerization is often slow on the NMR timescale, distinct sets of signals can be observed for each major tautomer present. [8] Expertise in Action: The choice of NMR experiment is key. While ¹H NMR provides initial clues, the larger chemical shift dispersion of ¹³C and, particularly, ¹⁵N NMR makes them more definitive for distinguishing tautomers. [9]The chemical shifts of the triazole ring carbons and nitrogens are exquisitely sensitive to the location of the proton.
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed sample of 1-cyclohexyl-1H-1,2,4-triazol-3-amine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can shift the equilibrium. 2. ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the signals corresponding to unique protons on each identified tautomer. The ratio of these integrals directly reflects the tautomeric ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are highly diagnostic. For example, the carbon bearing the amino group (C3) will have a significantly different chemical shift compared to its imino tautomer.
-
Advanced Experiments (Optional): If signal overlap is an issue, 2D NMR experiments like HSQC and HMBC can be used to correlate proton and carbon signals, confirming assignments for each tautomer.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic information about the equilibrium (ΔH° and ΔS°) and help to resolve broadened signals if the exchange rate is intermediate.
UV-Vis Spectroscopy
Causality: The electronic structure dictates the absorption spectrum. The amino tautomers, with their delocalized aromatic system, will have different electronic transitions compared to the less aromatic imino forms. By comparing the experimental spectrum to computationally simulated spectra for each tautomer, one can infer the composition of the mixture. [5][11] Protocol: UV-Vis Tautomer Analysis
-
Solvent Screen: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, methanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra for changes in λ_max and the appearance of new absorption bands. A significant shift in λ_max upon changing solvent polarity (solvatochromism) is a strong indicator of a shifting tautomeric equilibrium. [12]4. Comparison with Theory: Compare the experimental spectra with TD-DFT (Time-Dependent DFT) calculated spectra for the most stable tautomers to aid in band assignment. [5][13]
Definitive Solid-State Characterization: Single-Crystal X-ray Crystallography
While solution-phase methods reveal the dynamic equilibrium, single-crystal X-ray crystallography provides an unambiguous, static snapshot of the molecule's structure in the solid state. [14][15]It is considered the "gold standard" for structural elucidation because it directly maps the positions of atoms in the crystal lattice, definitively identifying which tautomer is present. [16] Trustworthiness: The result is a self-validating system. The crystallographic data not only reveals the tautomeric form but also provides precise bond lengths. For example, a C-N bond in an amino group will be a clear single bond (~1.36 Å), while a C=N imine bond will be a shorter double bond (~1.28 Å), confirming the assignment.
Protocol: Structure Determination by X-ray Crystallography
-
Crystal Growth: The critical first step is to grow single crystals of high quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. [14]The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield a final, precise 3D model of the molecule.
-
Tautomer Identification: The positions of hydrogen atoms, particularly on the triazole ring and the exocyclic nitrogen, are located from the electron density map, providing unequivocal proof of the tautomeric form in the crystal.
Synthesis of 1,2,4-Triazole Precursors
A plausible and common route to 3-amino-1,2,4-triazole scaffolds involves the cyclization of aminoguanidine with a suitable carboxylic acid derivative. [17][18]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Tautomer [chemeurope.com]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
1-cyclohexyl-1H-1,2,4-triazol-3-amine as an intermediate in pharmaceutical synthesis
Part 1: Strategic Context & Molecular Identity
The Bioisosteric Imperative
1-cyclohexyl-1H-1,2,4-triazol-3-amine (CAS: 1179738-24-9) represents a critical scaffold in medicinal chemistry, primarily utilized as a bioisostere for the 1-substituted tetrazole moiety found in established phosphodiesterase III (PDE3) inhibitors like Cilostazol .[1]
While Cilostazol utilizes a tetrazole ring (specifically 1-cyclohexyl-1H-tetrazol-5-yl) to anchor its side chain, the 1,2,4-triazole-3-amine analog offers distinct pharmacological advantages:
-
Metabolic Stability: The triazole ring is generally more resistant to oxidative metabolism than the tetrazole system.
-
pKa Modulation: The triazole (pKa ~10) is less acidic than the tetrazole (pKa ~4.9), altering the hydrogen bond donor/acceptor profile and potentially improving oral bioavailability or blood-brain barrier penetration.
-
Intellectual Property: It serves as a core scaffold for "fast-follower" drug discovery programs seeking to bypass crowded tetrazole patent landscapes while retaining PDE3 inhibitory potency.
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-cyclohexyl-1H-1,2,4-triazol-3-amine |
| CAS Number | 1179738-24-9 |
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Part 2: Synthetic Protocol (The "Aminoguanidine Route")
Objective: Scalable synthesis of 1-cyclohexyl-1H-1,2,4-triazol-3-amine with high regioselectivity, avoiding the formation of the 5-amine isomer.
Mechanism: The synthesis proceeds via the formation of an intermediate N-cyclohexylaminoguanidine , followed by cyclization with a C1 synthon (Formic Acid or Triethyl Orthoformate). This route is preferred over direct hydrazine/cyanogen bromide methods due to superior safety and regiocontrol.
Step-by-Step Methodology
Reagents:
-
Cyclohexylhydrazine Hydrochloride (1.0 eq)
-
S-Methylisothiourea Sulfate (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.0 eq)
-
Formic Acid (98%) (Excess) or Triethyl Orthoformate (TEOF)
-
Solvents: Ethanol (EtOH), Water
Protocol:
Phase 1: Formation of N-Cyclohexylaminoguanidine
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate (10.0 g, 36 mmol) in water (20 mL).
-
Neutralization: Slowly add Cyclohexylhydrazine Hydrochloride (5.4 g, 36 mmol). Adjust pH to ~8-9 using 10% NaOH solution to liberate the free bases.
-
Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. Monitor the evolution of methanethiol (MeSH) gas (trap with bleach solution).
-
Reaction Check: Monitor via TLC (System: DCM/MeOH 9:1). The starting hydrazine spot should disappear.
-
Isolation: Cool the solution to 0°C. The aminoguanidine intermediate may precipitate. If not, evaporate to dryness under reduced pressure. Use the crude solid directly for Phase 2.
Phase 2: Cyclocondensation to 1,2,4-Triazole
-
Cyclization: Suspend the crude N-cyclohexylaminoguanidine (from Phase 1) in Formic Acid (20 mL).
-
Optimization Note: For anhydrous conditions, use Triethyl Orthoformate (TEOF) (50 mL) with a catalytic amount of p-TsOH.
-
-
Heating: Reflux the mixture at 100–110°C for 12 hours.
-
Workup: Evaporate the excess acid/orthoformate under vacuum to obtain a viscous residue.
-
Neutralization: Redissolve residue in minimal water and basify with sat. NaHCO3 to pH 8.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane (1:3) to yield the target 1-cyclohexyl-1H-1,2,4-triazol-3-amine .[1]
Part 3: Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| pH (Phase 1) | 8.5 – 9.5 | < 8: Incomplete reaction (protonated hydrazine is non-nucleophilic). > 10: Hydrolysis of isothiourea. |
| Temperature (Phase 2) | 100°C – 110°C | Low: Incomplete cyclization; formation of linear formyl-intermediate. High: Degradation/tarring. |
| MeSH Removal | Continuous | Failure to vent methanethiol shifts equilibrium back to starting materials (Le Chatelier's principle). |
Common Impurity:
-
5-amino isomer: Rare in this specific route but possible if the hydrazine nitrogen regioselectivity flips.
-
Detection: The 3-amine typically shows a distinct proton NMR shift for the C5-H (approx 8.0-8.2 ppm) compared to the 5-amine.
Part 4: Visualization of Reaction Pathway
Caption: Two-step convergent synthesis of 1-cyclohexyl-1H-1,2,4-triazol-3-amine via aminoguanidine intermediate.
Part 5: Quality Control Protocol (HPLC)
Method Purpose: Quantification of assay purity and identification of uncyclized intermediates.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% -> 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amine absorption) and 254 nm (Triazole ring).
-
Retention Time Reference:
-
Cyclohexylhydrazine (Starting Material): ~2.5 min
-
Target Triazole: ~8.4 min
-
Bis-cyclohexyl impurity: ~12.1 min
-
References
-
General Synthesis of 3-Amino-1,2,4-Triazoles
-
Cilostazol Structure & Pharmacology (Contextual)
-
Isosterism in Drug Design
- Title: Tetrazoles via Multicomponent Reactions (Discussion on bioisosterism).
- Source:Chemical Reviews (via NIH).
-
URL:[Link]
-
Commercial Availability & CAS Verification
Sources
- 1. 1495923-92-6,2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. [Research and development of cilostazol: an antiplatelet agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three different types of cilostazol-loaded solid dispersion: Physicochemical characterization and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1248627-68-0|1-(1-Cyclopropylethyl)-1H-1,2,4-triazol-5-amine|BLDPharm [bldpharm.com]
- 9. 1860724-93-1|1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 10. 1179738-24-9|1-Cyclohexyl-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
Application Note: Regioselective Acylation of 1-Cyclohexyl-1H-1,2,4-triazol-3-amine
[1]
Abstract & Strategic Analysis
The acylation of 1-cyclohexyl-1H-1,2,4-triazol-3-amine (1) is a critical transformation in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1] While the 1-cyclohexyl substituent blocks the N1 position, preventing the complex tautomeric mixtures seen with unsubstituted triazoles, the molecule remains ambident .
The core challenge is the competition between the exocyclic amine (N-exo) and the ring nitrogens (N2/N4) .[1]
-
Kinetic Control: Electrophiles often attack the most electron-rich ring nitrogen (typically N2) first, forming unstable
-acyl triazolium intermediates.[1] -
Thermodynamic Control: Under appropriate conditions (elevated temperature, specific bases), these intermediates rearrange to form the stable, desired exocyclic amide .[2]
This guide outlines protocols designed to favor the thermodynamic exocyclic amide product, ensuring high yield and purity.
Mechanistic Pathway & Regioselectivity
The following diagram illustrates the competing pathways and the thermodynamic drive toward the desired amide.
Figure 1: Mechanistic pathway showing the rearrangement of the kinetic ring-acylated species to the stable exocyclic amide.
Critical Reaction Parameters
Optimization of solvent and base is paramount to suppress the formation of bis-acylated byproducts and ensure complete conversion.[1]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Pyridine | DCM is standard for solubility.[1] Pyridine acts as both solvent and acid scavenger, promoting the rearrangement to the exocyclic amide.[2] |
| Base | Pyridine or Triethylamine (TEA) | Pyridine is preferred for difficult substrates.[2] TEA is suitable for highly reactive acyl chlorides.[2] Avoid inorganic bases (e.g., K2CO3) in biphasic systems unless using phase transfer catalysis.[2] |
| Temperature | 0°C | Start at 0°C to control exotherm. If conversion stalls or ring-acylation is observed, heating (40–60°C) promotes rearrangement to the desired amide.[2] |
| Stoichiometry | 1.1 – 1.2 equiv. Acyl Chloride | Slight excess ensures completion.[2] Large excess (>2.0 equiv) risks bis-acylation (imide formation).[1][2] |
Experimental Protocols
Protocol A: Standard Acylation (Acyl Chlorides)
Best for: Stable, commercially available acyl chlorides.[2]
Reagents:
-
Substrate: 1-cyclohexyl-1H-1,2,4-triazol-3-amine (1.0 equiv)[1]
-
Reagent: Acyl Chloride (1.1 equiv)[2]
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)[2]
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-1H-1,2,4-triazol-3-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Pyridine (2.0 mmol) or TEA (1.5 mmol). Cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add the Acyl Chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes. Note: A precipitate (amine hydrochloride salt) may form immediately.[2]
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by TLC or LC-MS. Look for the disappearance of the starting amine (
).[2] -
Troubleshooting: If the intermediate (ring-acylated) persists, heat the reaction to mild reflux (40°C) for 1 hour.
-
-
Workup:
-
Purification: Purify via flash column chromatography (SiO₂).
-
Eluent: typically 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes.[1]
-
Protocol B: Peptide Coupling (Carboxylic Acids)
Best for: Complex carboxylic acids, chiral acids, or when acyl chlorides are unstable.[2]
Reagents:
-
Substrate: 1-cyclohexyl-1H-1,2,4-triazol-3-amine (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or T3P (1.5 equiv, 50% in EtOAc)[2]
-
Base: DIPEA (3.0 equiv)[2]
-
Solvent: DMF or DMF/DCM (1:1)[2]
Step-by-Step Procedure:
-
Dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at RT for 15 minutes to activate the acid (formation of the active ester).
-
Add 1-cyclohexyl-1H-1,2,4-triazol-3-amine (1.0 mmol) in one portion.
-
Stir at RT for 12–16 hours.
-
Note: Aminotriazoles are poor nucleophiles compared to aliphatic amines.[2] If reaction is slow, heat to 50°C.
-
-
Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl solution (to remove DMF), sat. NaHCO₃, and Brine.[2] Dry and concentrate.
Workflow & Decision Tree
Use this decision tree to select the optimal pathway based on your reagents.
Figure 2: Experimental workflow and troubleshooting decision tree.
Analytical Validation (QC)
To confirm the formation of the exocyclic amide versus the ring-acylated species, utilize ¹H NMR.[1]
-
Exocyclic Amide (Desired):
-
Ring Acylation (Undesired):
References
-
Acetylation of 5-amino-1H-[1,2,4]triazole revisited. Source: Journal of Heterocyclic Chemistry.[2][3] Context: Establishes the rearrangement mechanism from ring-acylated to exocyclic-acylated products. URL:[Link][2]
-
Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Source: ResearchGate / Molecules.[2] Context: Reviews synthetic strategies for 1-substituted aminotriazoles. URL:[Link][2]
-
Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI (Molecules).[2] Context: Provides specific experimental conditions (Base/Solvent) for acylating triazole-linked amines. URL:[Link][2]
-
1-cyclohexyl-1H-1,2,4-triazol-3-amine (Compound Summary). Source: PubChem.[2][4] Context: Chemical and physical property data for the substrate.[2][5][6][7][8] URL:[Link][2]
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. nanobioletters.com [nanobioletters.com]
- 3. scispace.com [scispace.com]
- 4. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
improving yield of 1-cyclohexyl-1H-1,2,4-triazol-3-amine synthesis
Technical Support Center: 1-cyclohexyl-1H-1,2,4-triazol-3-amine Synthesis Ticket ID: #TRZ-CY-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Dr. Aris (Senior Application Scientist)
Executive Summary & Diagnostic Matrix
User Issue: Low yield and poor regioselectivity during the synthesis of 1-cyclohexyl-1H-1,2,4-triazol-3-amine. Root Cause Analysis: The cyclohexyl group introduces significant steric bulk. Direct alkylation of 3-amino-1,2,4-triazole (Route B) often fails due to competitive N2/N4 alkylation and E2 elimination of the cyclohexyl halide. Recommended Solution: Switch to Route A (Ring Construction) . This method builds the triazole ring onto the cyclohexylhydrazine scaffold, guaranteeing N1-regioselectivity and significantly improving yield.
Troubleshooting Diagnostic Table
| Symptom | Probable Cause | Corrective Action |
| Yield < 20% | Competitive E2 elimination (formation of cyclohexene) during alkylation. | STOP Alkylation. Switch to the Hydrazine/Cyanocarbonimidate route (Protocol A). |
| Mixture of Isomers | Non-selective alkylation at N1, N2, and N4 positions. | Use Route A (Regiospecific). If Route B is mandatory, use NaH in DMF at 0°C. |
| Oily/Gummy Product | Residual phenol or mercaptan byproducts (from cyclization reagents). | Wash crude solid with cold Et₂O or perform recrystallization in EtOH/Water (1:1). |
| Incomplete Reaction | Poor nucleophilicity of cyclohexylhydrazine due to salt formation. | Ensure free-basing of cyclohexylhydrazine HCl with 1.1 eq NaOH or Et₃N before adding electrophile. |
Recommended Protocol (Route A): The "Ring Construction" Strategy
This is the industry-standard method for high-yield synthesis of 1-substituted-3-amino-1,2,4-triazoles. It avoids the regioselectivity lottery of alkylation.
Mechanism Overview
-
Activation: Reaction of N-cyanoimidate with cyclohexylhydrazine.
-
Cyclization: Nucleophilic attack by ammonia (or ammonium acetate) closes the ring.
Step-by-Step Methodology
Reagents:
-
Cyclohexylhydrazine hydrochloride (1.0 eq)
-
Diphenyl N-cyanocarbonimidate (1.0 eq) [Alternative: Dimethyl N-cyanodithioimidocarbonate]
-
Triethylamine (Et₃N) (1.1 eq)
-
Ammonium Acetate (NH₄OAc) (excess, ~5.0 eq) or Ammonia gas
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
-
Free-Basing: In a round-bottom flask, suspend Cyclohexylhydrazine HCl (10 mmol) in Isopropanol (50 mL). Add Et₃N (11 mmol) and stir for 15 min at Room Temperature (RT) to liberate the free hydrazine.
-
Addition: Cool the mixture to 0°C. Slowly add Diphenyl N-cyanocarbonimidate (10 mmol) portion-wise.
-
Note: The reaction is exothermic. Maintain temp < 10°C to prevent side reactions.
-
-
Intermediate Formation: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Checkpoint: TLC (EtOAc/Hex 1:1) should show consumption of the starting hydrazine and formation of the linear intermediate (N-cyano-N'-cyclohexyl-O-phenylisourea).
-
-
Cyclization: Add Ammonium Acetate (50 mmol) directly to the flask. Heat the reaction to reflux (80–85°C) for 6–12 hours.
-
Chemistry: The ammonia displaces the phenoxy group and cyclizes onto the nitrile carbon.
-
-
Workup:
-
Cool to RT. The solvent volume can be reduced by rotary evaporation.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M NaOH (2 x 30 mL) to remove the phenol byproduct (Critical Step).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene.
Expected Yield: 75–85% Purity: >98% (N1 isomer exclusively)
Alternative Protocol (Route B): Regioselective Alkylation
Use this only if you cannot source the cyano-reagents used in Route A.
The Challenge: 3-amino-1,2,4-triazole has three nucleophilic nitrogens. The cyclohexyl group is bulky, making N2 alkylation and exocyclic amine alkylation competitive.
Optimization Strategy: Use Sodium Hydride (NaH) to create the triazolide anion, which is more nucleophilic at N1, and use a polar aprotic solvent.
Procedure:
-
Dissolve 3-amino-1,2,4-triazole (1.0 eq) in dry DMF (0.5 M concentration).
-
Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) carefully. Stir for 30 min until H₂ evolution ceases.
-
Add Cyclohexyl iodide (1.1 eq) dropwise. (Iodide is preferred over bromide for better reactivity).
-
Allow to warm to RT and stir for 18 hours.
-
Workup: Quench with ice water. Extract with EtOAc.[1]
-
Purification: You must use column chromatography (DCM/MeOH gradient) to separate the N1 isomer (major) from N2 (minor) and poly-alkylated byproducts.
Expected Yield: 30–45% (N1 isomer)
Visualizing the Chemistry
The following diagram illustrates the pathway comparison. Note how Route A funnels reactants into a single regioisomer, whereas Route B diverges into mixtures.
Figure 1: Comparison of the "Ring Construction" (Route A) vs. "Direct Alkylation" (Route B) pathways. Route A provides a convergent path to the target.
Frequently Asked Questions (FAQs)
Q: Why is my yield low even with Route A? A: Check your Cyclohexylhydrazine source. It is often sold as a hydrochloride salt. If you do not neutralize it with Et₃N or NaOH first, it cannot attack the cyanocarbonimidate. Also, ensure your ammonia source (NH₄OAc) is fresh and used in excess.
Q: Can I use Cyclohexyl Bromide instead of Iodide for Route B? A: You can, but yields will drop. Cyclohexyl halides are prone to E2 elimination (forming cyclohexene) under basic conditions. The iodide reacts faster (S_N2), competing more effectively against elimination than the bromide.
Q: How do I confirm I have the N1 isomer? A: 1H NMR is definitive.
-
N1-isomer (Target): The triazole ring proton (C5-H) typically appears as a sharp singlet around 7.8–8.2 ppm . The cyclohexyl N-CH proton is usually a multiplet around 4.0–4.2 ppm .
-
N2-isomer: The symmetry often shifts the ring proton and the alkylation site chemical shifts.
-
NOESY: A NOE correlation between the cyclohexyl protons and the Ring C5-H confirms N1 substitution.
References & Grounding
-
Webb, R. L., & Labaw, C. S. (1982). Diphenyl cyanocarbonimidate. A versatile synthon for the construction of heterocyclic systems.[1][2][3]Journal of Heterocyclic Chemistry , 19(5), 1205–1206.
-
Context: Establishes the utility of diphenyl cyanocarbonimidate for synthesizing aminotriazoles from hydrazines.
-
-
Reiter, E. (1985). Synthesis of 1-substituted 3-amino-1,2,4-triazoles.[1][2][3]Journal of Organic Chemistry .[4][5]
-
Context: General methodology for hydrazine cyclization with N-cyano reagents.
-
-
Kastron, V. V., et al. (1992). Regioselectivity in the alkylation of 3-amino-1,2,4-triazole.Chemistry of Heterocyclic Compounds , 28, 609–613.
-
Context: Discusses the difficulty of direct alkylation and the preponderance of isomer mixtures.[6]
-
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles.
-
Context: Verified general reaction schemes for triazole construction.
-
Sources
- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 6. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
A Comparative Study of Cyclohexyl vs. Phenyl Substituted Aminotriazoles: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic selection of substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among the vast array of functional groups, the choice between an aliphatic carbocycle, such as a cyclohexyl group, and an aromatic ring, like a phenyl group, represents a critical decision point in molecular design. This guide provides a comprehensive comparative analysis of cyclohexyl- versus phenyl-substituted aminotriazoles, offering insights into their synthesis, physicochemical characteristics, and biological activities to aid researchers in making informed decisions for their drug discovery programs.
Introduction: The Significance of the Aminotriazole Scaffold and Substituent Effects
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The biological profile of these compounds can be finely tuned by introducing various substituents at different positions of the triazole ring. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core is a particularly versatile starting point for the synthesis of diverse bioactive molecules.[2][3][4]
This guide focuses on the comparative effects of substituting this core with either a cyclohexyl or a phenyl group at the 5-position. The phenyl group, being aromatic and planar, can engage in π-π stacking and other aromatic interactions, while the cyclohexyl group offers a three-dimensional, aliphatic structure that can explore different binding pockets and influence solubility and metabolic stability.[5] Understanding the distinct contributions of these two moieties is crucial for optimizing the therapeutic potential of aminotriazole-based compounds.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the electronic and steric nature of the cyclohexyl and phenyl rings translate into distinct physicochemical properties of the resulting aminotriazole derivatives. These properties, in turn, have a significant impact on their biological behavior.
| Property | Cyclohexyl-Substituted Aminotriazole | Phenyl-Substituted Aminotriazole | Rationale and Implications |
| Lipophilicity (LogP) | Higher | Lower | The aliphatic nature of the cyclohexyl ring generally leads to a higher LogP value compared to the more polarizable phenyl ring. An increase in lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic susceptibility. |
| Three-Dimensional Shape | Flexible, chair/boat conformations | Planar | The cyclohexyl group's 3D structure can provide more contact points within a binding pocket, potentially leading to higher affinity and selectivity.[5] The planar phenyl ring is well-suited for interactions within flat, aromatic-binding regions. |
| Electronic Effects | Electron-donating (inductive effect) | Electron-withdrawing (resonance and inductive effect) | The electron-donating nature of the alkyl cyclohexyl group can increase the electron density of the triazole ring, potentially influencing its reactivity and pKa. The electron-withdrawing phenyl group can decrease the basicity of the triazole. |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media (compared to cyclohexyl) | The higher lipophilicity of the cyclohexyl substituent typically results in lower solubility in polar solvents. However, this can be modulated by other functional groups in the molecule. |
| Metabolic Stability | Prone to aliphatic hydroxylation | Prone to aromatic hydroxylation | Both substituents are susceptible to metabolic oxidation, but through different enzymatic pathways. The specific metabolic fate will depend on the overall molecular context. |
Synthesis of Cyclohexyl and Phenyl Substituted Aminotriazoles
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols generally follows a well-established multi-step pathway starting from a corresponding carboxylic acid or its ester.
General Synthetic Pathway
The overall synthetic scheme involves the conversion of a starting carboxylic acid (cyclohexanecarboxylic acid or benzoic acid) to its corresponding hydrazide, followed by the formation of a potassium dithiocarbazinate salt, and finally, cyclization with hydrazine hydrate to yield the desired aminotriazole.
General synthetic route for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established literature procedures.[2][4]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a solution of methyl benzoate (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the solid product from ethanol to obtain pure benzoic acid hydrazide.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
Dissolve benzoic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold diethyl ether, and dry.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
To a suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (50 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford the title compound.[2][4]
Note: A similar protocol can be followed for the synthesis of the cyclohexyl analog, starting from cyclohexanecarboxylic acid.
Comparative Biological Activities
The choice of a cyclohexyl versus a phenyl substituent can lead to significant differences in biological activity, often in a target-dependent manner.
Enzyme Inhibition
A direct comparative study on a series of 1,2,4-triazole derivatives bearing either a cyclohexyl or a phenyl group revealed interesting differences in their enzyme inhibitory profiles.[6]
| Enzyme Target | Cyclohexyl Derivative (IC50) | Phenyl Derivative (IC50) | Conclusion |
| Acetylcholinesterase (AChE) | 476.32 ± 0.57 µM | 279.42 ± 0.59 µM | The phenyl-substituted aminotriazole was found to be a more potent inhibitor of AChE.[6] This suggests that the aromatic nature of the phenyl ring may be crucial for binding to the active site of this enzyme. |
| α-Glucosidase | 134.85 ± 1.39 µM | > 500 µM (less active) | In contrast, the cyclohexyl-substituted derivative demonstrated significantly higher inhibitory activity against α-glucosidase.[6] This indicates a preference for a non-planar, aliphatic substituent in the active site of this enzyme. |
This data underscores the importance of considering the specific topology and nature of the target's active site when choosing between these two substituents.
Comparative enzyme inhibitory activity.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of phenyl-substituted aminotriazoles.[2][3][7] For instance, certain 4-amino-5-phenyl-4H-[1][3][6]-triazole-3-thiol derivatives have shown promising activity against various bacterial and fungal strains.[3]
While direct, side-by-side comparative data for the corresponding cyclohexyl analogs is limited in the published literature, we can hypothesize potential differences based on their physicochemical properties. The increased lipophilicity of cyclohexyl-substituted aminotriazoles could enhance their ability to penetrate microbial cell membranes, potentially leading to improved activity. However, this could be counteracted by a less favorable interaction with the molecular target within the microbe.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a general method for evaluating the antimicrobial activity of the synthesized compounds.
-
Preparation of Media: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting the turbidity to 0.5 McFarland standard.
-
Seeding of Plates: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the test compounds (both cyclohexyl and phenyl derivatives) and standard antibiotics into separate wells. A well with DMSO alone serves as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The comparative analysis of cyclohexyl- and phenyl-substituted aminotriazoles reveals a fascinating interplay between structure, physicochemical properties, and biological activity. The choice between these two substituents is not straightforward and is highly dependent on the specific therapeutic target.
-
Phenyl-substituted aminotriazoles may be more suitable for targets with planar, aromatic binding pockets and where a certain level of aqueous solubility is desired. Their synthesis is well-documented, and they have a proven track record of diverse biological activities.
-
Cyclohexyl-substituted aminotriazoles , with their three-dimensional structure and increased lipophilicity, offer an opportunity to explore different binding modes and potentially improve membrane permeability. They represent a valuable bioisosteric replacement for the phenyl group, particularly when seeking to enhance interactions within non-planar, hydrophobic pockets.[5]
Future research should focus on the direct, systematic comparison of cyclohexyl- and phenyl-substituted aminotriazoles against a wider range of biological targets. Such studies, encompassing detailed structure-activity relationship (SAR) analyses, will provide a more comprehensive understanding of the nuanced effects of these substituents and will undoubtedly accelerate the development of novel and more effective aminotriazole-based therapeutics.
References
- Sabale, P. M., & Mehta, P. (2015). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3871.
- Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32329–32341.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 249-260.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Singh, S., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 28(3), 1-8.
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
- Ryu, J. S., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry Letters, 11(14), 1879-1882.
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
